1-[4-(2-Methoxyethoxy)phenyl]guanidine
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Overview
Description
1-[4-(2-Methoxyethoxy)phenyl]guanidine is a chemical compound belonging to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound features a phenyl ring substituted with a 2-methoxyethoxy group and a guanidine moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]guanidine can be achieved through several methods:
Guanylation of Amines: This method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Metal-Catalyzed Guanylation: Lanthanide amides or ytterbium triflate can be used as catalysts for the addition of amines to carbodiimides, providing N,N’,N’'-trisubstituted guanidines.
Chemical Reactions Analysis
1-[4-(2-Methoxyethoxy)phenyl]guanidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions with electrophiles, forming substituted guanidines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines.
Scientific Research Applications
1-[4-(2-Methoxyethoxy)phenyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with biological molecules, influencing their activity. For example, it can bind to DNA minor grooves, inhibiting the replication process .
Comparison with Similar Compounds
1-[4-(2-Methoxyethoxy)phenyl]guanidine can be compared with other guanidine derivatives:
2-Ethyl-1-[4-(2-methoxyethoxy)benzyl]-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]guanidine: This compound features additional benzyl and pyrrolidinyl groups, which may enhance its biological activity.
1-[4-(2-oxo-2-phenylethyl)phenyl]guanidine: This derivative contains an oxo-phenylethyl group, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]guanidine |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-7-15-9-4-2-8(3-5-9)13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
InChI Key |
CKVYZKMNOKKJBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
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